molecular formula C5H10O2S B3430307 2-Mercaptovaleric acid CAS No. 82001-52-3

2-Mercaptovaleric acid

Cat. No.: B3430307
CAS No.: 82001-52-3
M. Wt: 134.20 g/mol
InChI Key: IMGGANUNCHXAQF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptovaleric acid can be synthesized through several methods. One common approach involves the reaction of valeric acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include heating the mixture under reflux and using an acidic or basic catalyst to facilitate the hydrolysis process.

Industrial Production Methods: In industrial settings, this compound can be produced through the direct thiolation of valeric acid using hydrogen sulfide in the presence of a catalyst. This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptovaleric acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

2-Mercaptovaleric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its thiol group, which can form disulfide bonds.

    Industry: this compound is used in the production of polymers, resins, and as a stabilizer in the manufacture of certain chemicals.

Mechanism of Action

The mechanism of action of 2-mercaptovaleric acid primarily involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction is crucial in enzyme inhibition, where the compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

2-Mercaptovaleric acid can be compared with other mercapto acids such as:

  • 3-Mercaptopropanoic acid
  • 4-Mercaptobutyric acid
  • 3-Mercaptoisobutyric acid
  • 3-Mercapto-2-methylbutyric acid

Uniqueness:

  • Chain Length: this compound has a longer carbon chain compared to 3-mercaptopropanoic acid and 4-mercaptobutyric acid, which can influence its reactivity and solubility.
  • Position of Thiol Group: The position of the thiol group in this compound (at the fifth carbon) differs from other mercapto acids, affecting its chemical behavior and potential applications.

Properties

IUPAC Name

2-sulfanylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-2-3-4(8)5(6)7/h4,8H,2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGGANUNCHXAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313183
Record name 2-Mercaptopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82001-52-3
Record name 2-Mercaptopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82001-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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